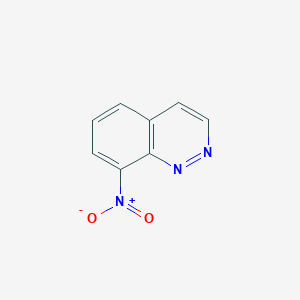

8-Nitrocinnoline

Descripción

Significance of the Cinnoline (B1195905) Heterocyclic Nucleus in Contemporary Chemical Research

Cinnoline, a bicyclic aromatic heterocycle with the formula C₈H₆N₂, is an important structural motif in chemical and pharmaceutical research. Current time information in Bangalore, IN.wisdomlib.org As an isomer of quinoline (B57606), quinoxaline, and phthalazine, the cinnoline nucleus, containing two adjacent nitrogen atoms in its six-membered ring, imparts unique chemical properties to its derivatives. Current time information in Bangalore, IN.wisdomlib.org This core structure is a key building block for a wide array of synthetic compounds with diverse applications. researchgate.net

In medicinal chemistry, the cinnoline scaffold is of particular interest due to the broad spectrum of biological activities exhibited by its derivatives. mdpi.comnih.gov These activities include antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. wisdomlib.orgresearchgate.net The versatility of the cinnoline ring allows for substitutions at various positions, enabling chemists to modulate the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. researchgate.netresearchgate.net This has led to the development of numerous cinnoline-based compounds, some of which have entered clinical trials, highlighting the nucleus's role in identifying new lead compounds for drug discovery. mdpi.comnih.gov The development of molecules containing the cinnoline framework is considered a significant contribution to modern medicinal chemistry. mdpi.com

Historical Context of Cinnoline and Nitro-Cinnoline Derivatives

The history of cinnoline synthesis dates back to the late 19th and early 20th centuries. The parent compound, cinnoline, was first obtained in an impure form through the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in what is known as the Richter cinnoline synthesis. wikipedia.org This process yielded 4-hydroxycinnoline-3-carboxylic acid, which could then be converted to cinnoline through decarboxylation and reductive removal of the hydroxyl group. wikipedia.org Over the years, more efficient synthetic routes, such as the Borsche cinnoline synthesis, have been developed. wikipedia.orgresearchgate.net

The introduction of a nitro group (—NO₂) onto the cinnoline scaffold marked a significant step in expanding its chemical diversity. The nitration of cinnoline and its derivatives has been a subject of study to understand the reactivity of the heteroaromatic system. For instance, the nitration of cinnoline 2-oxide with a mixture of nitric and sulfuric acids has been shown to produce a mixture of 5-, 6-, and 8-nitrocinnoline 2-oxides. researchgate.net Early research also focused on the synthesis of substituted nitro-cinnolines, such as the preparation of 6-nitro-7-chloro- and 8-nitro-7-chloro-4-hydroxycinnoline through the diazotization and cyclization of corresponding nitro-aminoacetophenones. dur.ac.uk These foundational studies provided the basis for creating a library of nitro-cinnoline compounds for further investigation.

Rationale for Focused Investigation on this compound

The specific focus on this compound stems from the distinct influence of the nitro group's position on the electronic properties and reactivity of the entire molecule. The placement of the electron-withdrawing nitro group at the C-8 position can significantly alter the molecule's chemical behavior compared to its other positional isomers (e.g., 5-nitro, 6-nitro).

This unique substitution pattern makes this compound a valuable intermediate in organic synthesis. For example, the nitro group can be readily reduced to an amino group (—NH₂), yielding 8-aminocinnoline. benchchem.com This amine serves as a versatile precursor for the synthesis of more complex, biologically active molecules through reactions like acylation. benchchem.com The strategic location of the nitro group influences the reactivity of the heterocyclic core, making it a subject of interest for developing novel synthetic methodologies. Research into compounds like 4-(Aziridin-1-yl)-8-nitrocinnoline (B11887285) highlights its role as a precursor in the synthesis of agrochemicals and specialty polymers. vulcanchem.com The study of this compound and its derivatives, therefore, provides insights into structure-activity relationships and opens avenues for creating new functional materials and potential therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-nitrocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-4-5-9-10-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFXSLFKGVXHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506298 | |

| Record name | 8-Nitrocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-37-2 | |

| Record name | 8-Nitrocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Nitrocinnoline and Its Analogues

Direct Nitration Strategies for Cinnoline (B1195905) Scaffolds

The introduction of a nitro group onto the cinnoline core via electrophilic aromatic substitution is a primary strategy for the synthesis of nitro-substituted cinnolines, including 8-nitrocinnoline. The choice of nitrating agent, substrate, and reaction conditions is crucial for controlling the regiochemical outcome of the reaction.

Nitration of Cinnoline Derivatives Utilizing Mixed Acid Systems

The combination of concentrated nitric acid and sulfuric acid, commonly known as a mixed acid system, is a standard reagent for the nitration of aromatic compounds. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The application of mixed acid has been studied in the nitration of various cinnoline derivatives. For instance, the nitration of chloro-substituted 4-hydroxycinnolines has been investigated using both nitric acid alone and mixed acid systems, demonstrating the utility of these reagents for achieving nitration on the cinnoline ring. In a broader context, mixed acid is widely used for the nitration of related nitrogen-containing heterocycles like quinoline (B57606), which often yields a mixture of 5-nitro and 8-nitro isomers.

Regioselectivity Considerations in Cinnoline Nitration

The position of nitration on the cinnoline ring is heavily influenced by the electronic properties of the heterocyclic system. The two nitrogen atoms in the ring are electron-withdrawing, which deactivates the entire molecule towards electrophilic attack compared to benzene (B151609). Theoretical and experimental studies on related heterocycles, such as quinoline, show that nitration under acidic conditions preferentially occurs on the benzene ring portion of the molecule, typically at the C5 and C8 positions. This preference is because the pyridinoid ring is deactivated by the protonation of the nitrogen atom in the strong acid. For the cinnoline system, similar regioselectivity is observed, with substitution favoring the benzenoid ring.

Nitration of Cinnoline 2-Oxide and Isomeric Outcomes

To modulate the reactivity and regioselectivity of the cinnoline core, derivatization into an N-oxide is a common strategy. The nitration of cinnoline 2-oxide has been shown to yield a mixture of isomeric products. Kinetic studies of this reaction in sulfuric acid have demonstrated the formation of 5-nitrocinnoline (B3350679) 2-oxide, this compound 2-oxide, and 6-nitrocinnoline (B3356039) 2-oxide.

The distribution of these isomers is highly dependent on the acidity of the reaction medium. As the concentration of sulfuric acid increases, the proportion of the 5- and 8-nitro isomers also increases, while the formation of the 6-nitro isomer decreases. This outcome suggests that at higher acidities, the nitration proceeds through the protonated N-oxide species (the cinnolinium cation), which directs the incoming electrophile to the 5- and 8-positions. Conversely, the 6-nitro isomer is believed to be formed predominantly from the nitration of the free, unprotonated N-oxide base.

| Product | Position of Nitration | Influence of Acidity |

|---|---|---|

| 5-Nitrocinnoline 2-Oxide | C5 | Yield increases with increasing acidity |

| This compound 2-Oxide | C8 | Yield increases with increasing acidity |

| 6-Nitrocinnoline 2-Oxide | C6 | Yield decreases with increasing acidity |

Synthesis via Functional Group Interconversions at the 8-Position

An alternative to direct nitration is the synthesis of an 8-substituted cinnoline precursor followed by the chemical transformation of that substituent into a nitro group or, conversely, the synthesis of a nitrated precursor that is then cyclized. The following sections were intended to detail specific pathways involving 4-methylcinnoline.

Note on Sections 2.2.1 and 2.2.2:

A thorough review of the available scientific literature did not yield specific, citable methods for the synthesis of the precursor 4-methylcinnoline and its subsequent nitration to 4-methyl-8-nitrocinnoline , nor for the specific reduction of 4-methyl-8-nitrocinnoline to 8-amino-4-methylcinnoline . While general methods for cinnoline synthesis and for the nitration and reduction of related heterocyclic systems (e.g., quinolines) are well-documented, providing such information would fall outside the strict scope of the requested outline, which focuses specifically on cinnoline-based compounds. Therefore, to maintain scientific accuracy and adhere to the provided instructions, content for subsections 2.2.1 and 2.2.2 has been omitted.

Conversion of Nitroarenes to Anilines

The reduction of a nitro group on an aromatic ring to an aniline (B41778) is a fundamental transformation in the synthesis of many heterocyclic compounds, including derivatives of cinnoline. This conversion is a key step that often precedes the construction of the cinnoline ring system.

A variety of reagents and conditions have been developed for the reduction of nitroarenes. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. youtube.com However, this method can sometimes lead to the reduction of other functional groups within the molecule. youtube.com

Alternative and often milder conditions involve the use of metals in acidic media. For instance, metallic iron in the presence of a weak acid such as acetic acid is a widely used method for this reduction. youtube.com Another common reagent is stannous chloride (SnCl₂) in an alcohol solvent, which also provides a mild reduction of the nitro group. youtube.com In these reactions, the metal (e.g., iron or tin) is oxidized while the nitrogen atom of the nitro group is reduced. youtube.com

The general transformation can be represented as follows:

Ar-NO₂ + Reducing Agent → Ar-NH₂

This reduction is a critical step in multi-step syntheses. For example, in the synthesis of certain quinoline derivatives, which share structural similarities with cinnolines, a nitro-substituted precursor is often reduced to the corresponding amine before subsequent cyclization reactions.

Advanced Synthetic Approaches Towards this compound Derivatives

Advanced synthetic strategies allow for the introduction of the nitro group and the construction of the cinnoline core with greater control and efficiency. These methods are essential for creating a diverse range of this compound derivatives for various scientific investigations.

Nucleophilic Aromatic Substitution Facilitated by Nitro Groups

The presence of a nitro group on an aromatic ring significantly influences its reactivity. Nitro groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). chemistrysteps.compressbooks.pub This effect is particularly pronounced when the nitro group is positioned ortho or para to a leaving group, such as a halide. chemistrysteps.comwikipedia.orglibretexts.org

The SNAr mechanism involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.compressbooks.pub The electron-withdrawing nitro group helps to stabilize the negative charge of this intermediate through resonance. chemistrysteps.comwikipedia.org

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. chemistrysteps.com

This reactivity is fundamental in the synthesis of substituted nitrocinnolines. A leaving group on the cinnoline ring system, positioned appropriately relative to the nitro group, can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups onto the this compound scaffold. The rate of these substitution reactions is influenced by the nature of the leaving group, with the reactivity generally increasing with the electronegativity of the halogen (F > Cl > Br > I). chemistrysteps.com

| Reagent/Condition | Product | Description |

| Nucleophile (e.g., -OH, -OR, -SR, NH₃) | Substituted this compound | The nitro group activates the ring for nucleophilic attack, allowing for the displacement of a leaving group. chemistrysteps.com |

| Halogenated this compound | Variously substituted derivatives | The position of the nitro group (ortho or para to the leaving group) is crucial for stabilizing the reaction intermediate. libretexts.org |

Oxidative Processes Yielding 8-Nitrocinnolin-4-ones

More direct oxidative methods can be employed in the synthesis of related heterocyclic systems like quinolin-4-ones. For instance, palladium-catalyzed carbonylation reactions of 2-iodoanilines with terminal acetylenes in the presence of carbon monoxide can yield the quinolin-4-one core. nih.gov Applying such methodologies to appropriately substituted nitro-anilines could potentially lead to 8-nitrocinnolin-4-one derivatives.

Another relevant synthetic route is the nitration of pre-existing chloro-4-hydroxycinnolines. Studies have shown that nitration of these compounds with nitric acid or a mixture of nitric and sulfuric acids can introduce a nitro group onto the cinnoline ring system. rsc.org The position of nitration is influenced by the existing substituents and the reaction conditions. rsc.org

| Starting Material | Reagents | Product |

| Chloro-4-hydroxycinnolines | Nitric acid / Mixed acid | Nitro-chloro-4-hydroxycinnolines rsc.org |

| Nitro-substituted aniline | Diethyl ethoxymethylenemalonate | Nitro-cinnolin-4-one (via Gould-Jacobs) nih.gov |

Formation of Nitro-Cinnoline N-Oxides

The formation of N-oxides is a common reaction for nitrogen-containing heterocyclic compounds. In the context of cinnolines, the nitrogen atoms in the diazine ring can be oxidized to form N-oxides. The presence of a nitro group on the carbocyclic ring can influence the reactivity and the position of N-oxidation.

The synthesis of quinoline N-oxides, a related class of compounds, can be achieved through various methods. For instance, the reaction of 2-nitrobenzaldehydes with Baylis-Hillman adducts can lead to the formation of quinoline N-oxides. researchgate.net While this is not a direct oxidation of a pre-formed heterocycle, it demonstrates a synthetic route where the N-oxide is formed during the ring construction.

More generally, the oxidation of the nitrogen atom in a heterocyclic ring can be accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction of a substituted cinnoline, including an 8-nitro derivative, with such an oxidizing agent could potentially yield the corresponding N-oxide. The specific nitrogen atom that is oxidized may depend on the electronic effects of the substituents on the ring.

| Starting Material | Reagent | Product |

| This compound | Peroxy acid (e.g., m-CPBA) | This compound N-oxide |

| 2-Nitrobenzaldehyde derivative | Baylis-Hillman adducts | Nitro-quinoline N-oxide researchgate.net |

Reactivity and Reaction Mechanisms of 8 Nitrocinnoline

Chemical Transformations Involving the Nitro Group

The nitro group at the 8-position is a key functional handle that allows for a variety of chemical transformations, leading to the synthesis of diverse cinnoline (B1195905) derivatives.

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of 8-nitrocinnoline, providing a gateway to a wide range of functionalized cinnoline compounds. A classical and widely used method for this transformation is the reduction of this compound using a Zinc/Calcium Chloride (Zn/CaCl₂) system in ethanol (B145695). benchchem.com This reaction proceeds under acidic conditions, where zinc acts as the electron donor. benchchem.com The process involves a two-electron transfer, initially forming a nitroso intermediate, which is then further reduced to the corresponding 8-aminocinnoline. benchchem.com Yields for this method are typically in the range of 63–84%, contingent on the scale of the reaction and the purity of the starting material. benchchem.com

Alternative reducing agents such as iron in the presence of aqueous ferrous sulfate (B86663) have also been successfully employed for the reduction of nitro-cinnolines to their corresponding amino derivatives. rsc.org For instance, 4,8-diaminocinnoline was synthesized using this method. rsc.org Catalytic hydrogenation over Raney nickel or using reagents like tin(II) chloride or titanium(III) chloride are also effective for the reduction of nitrocinnolines. thieme-connect.de

| Reagent System | Solvent | Conditions | Yield | Reference |

| Zn/CaCl₂ | Ethanol | Acidic | 63-84% | benchchem.com |

| Iron/Aqueous FeSO₄ | - | - | - | rsc.org |

| Raney Nickel | - | Catalytic Hydrogenation | - | thieme-connect.de |

| Tin(II) Chloride | - | - | - | thieme-connect.de |

| Titanium(III) Chloride | - | - | - | thieme-connect.de |

The presence of the 8-nitro group significantly influences the oxidative transformations of the cinnoline core. While cinnoline and its alkyl derivatives typically react with hydrogen peroxide in acetic acid to form 1- and 2-oxides and 1,2-dioxides, 4-alkyl- and 3,4-dialkyl-8-nitrocinnolines behave differently. rsc.org Under the same conditions, these 8-nitro derivatives yield 8-nitro-cinnolin-4-ones. rsc.org This suggests that the nitro group directs the oxidation towards the formation of a ketone at the 4-position rather than N-oxide formation.

In a related system, 4-nitroquinoline (B1605747) 1-oxide, after metabolic reduction to 4-hydroxyaminoquinoline 1-oxide, is known to generate reactive oxygen species (ROS) like superoxide, hydrogen peroxide, and hydroxyl radicals. nih.gov This leads to oxidative DNA damage, specifically the formation of 8-hydroxydeoxyguanosine. nih.gov Although this is a different compound, it highlights the potential for nitro-heterocycles to participate in complex oxidative processes.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The electronic landscape of the cinnoline ring, shaped by the two nitrogen atoms and the 8-nitro group, dictates the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. The presence of the 8-nitro group further deactivates the ring. Electrophilic attack, when it does occur, is directed to specific positions. For cinnoline itself, electrophilic substitution, such as nitration, typically yields a mixture of 5- and 8-substituted products. thieme-connect.de In quinoline (B57606), a related heterocyclic system, electrophilic attack occurs at the 5 and 8 positions. quora.com This is because the carbocation intermediate formed by attack at these positions is more stable, as the positive charge can be delocalized onto the nitrogen atom of the other ring. quora.com The electron-withdrawing nitro group in this compound would be expected to direct incoming electrophiles to the 5- or 6-positions, although specific examples are not well-documented in the provided search results.

The electron-withdrawing nitro group activates the cinnoline ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com This is particularly true for positions ortho and para to the nitro group. wikipedia.orgbyjus.com In substituted nitro-cinnolines, a good leaving group, such as a halogen, can be readily displaced by a nucleophile. wikipedia.org For example, 4-chloro-8-nitrocinnoline (B11782362) reacts with phenol (B47542) and ammonium (B1175870) carbonate to yield a mixture of 8-nitro-4-phenoxycinnoline and 8-nitro-4-aminocinnoline. rsc.org The phenoxy derivative can then be converted to 8-nitro-4-aminocinnoline by treatment with fused ammonium acetate. rsc.org

The reactivity of the 4-position in pyrimido[5,4-c]cinnoline derivatives towards nucleophilic substitution has also been demonstrated, where reactions with hydrazine (B178648) and various amines lead to the corresponding 4-substituted amino or hydrazino derivatives. ekb.eg This highlights the general susceptibility of positions activated by nitrogen atoms and other electron-withdrawing groups in the cinnoline ring system to nucleophilic attack.

Vicarious nucleophilic substitution (VNS) is another important reaction type for nitroaromatic compounds, where a carbanion bearing a leaving group attacks the aromatic ring, leading to the substitution of a hydrogen atom. organic-chemistry.org While not specifically detailed for this compound in the provided results, this mechanism is generally applicable to electrophilic arenes and could be a potential pathway for functionalization. organic-chemistry.org

Mechanistic Studies of this compound Reactions

Detailed mechanistic studies on this compound itself are limited in the provided search results. However, insights can be drawn from related systems. The nitration of cinnoline 2-oxide has been studied, revealing that the reaction can proceed on both the free base and its protonated form, with the proportions of the resulting 5-, 6-, and this compound 2-oxides depending on the acidity of the medium. rsc.org The 5- and 8-nitro isomers are thought to arise primarily from the nitration of the cation. rsc.org

The mechanism of nucleophilic aromatic substitution on nitro-activated rings, like in 2,4-dinitrochlorobenzene, proceeds through a two-step addition-elimination (SNAr) mechanism. wikipedia.orgpressbooks.pub The nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate. wikipedia.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub It is highly probable that nucleophilic substitution reactions on substituted 8-nitrocinnolines follow a similar mechanistic pathway.

Investigation of Reaction Pathways and Intermediates

The reactivity of this compound has been explored through various chemical transformations, primarily focusing on reduction, oxidation, and substitution reactions. These investigations have revealed distinct reaction pathways and provided insights into the formation of transient chemical species known as reaction intermediates. wikipedia.org

Reduction Reactions: A significant pathway for the functionalization of this compound is the reduction of its nitro group to form 8-aminocinnoline. This transformation can be achieved using several reducing agents. Classical methods include the use of stannous chloride in hydrochloric acid, "etched" iron in aqueous ethanol, or catalytic hydrogenation with Raney nickel under pressure. acs.org The stannous chloride method has been noted for providing the best yields. acs.org A system of zinc and calcium chloride (Zn/CaCl₂) in ethanol is also effective, with mechanistic studies suggesting the reaction proceeds through a two-electron transfer process that forms a nitroso intermediate before the final reduction to the amine. benchchem.com

Oxidation Reactions: The oxidation of this compound leads to a variety of products depending on the oxidizing agent and reaction conditions. Treatment with reagents such as hydrogen peroxide in acetic acid, phthalic monoperacid, or persulfuric acid can yield this compound 2-oxide, 7-nitroindazole (B13768), and 8-nitro-4-cinnolinol. jst.go.jp The formation of 7-nitroindazole indicates a ring transformation reaction. In contrast, oxidation with chromic acid in acetic acid selectively produces 8-nitro-4-cinnolinol. jst.go.jp

Substitution Reactions: The presence of the nitro group significantly influences substitution reactions. For instance, 4-chloro-8-nitrocinnoline can be synthesized from 8-nitro-4-hydroxycinnoline. rsc.org This chlorinated derivative is reactive and has been observed to undergo hydrolysis. rsc.org It can also participate in nucleophilic substitution reactions, such as the reaction with phenol in the presence of ammonium carbonate to yield 8-nitro-4-phenoxycinnoline. rsc.org

The table below summarizes key investigated reaction pathways for this compound.

| Reaction Type | Reagents and Conditions | Major Product(s) | Observed Intermediates |

| Reduction | Stannous chloride, HCl acs.org | 8-Aminocinnoline | Not specified |

| Reduction | "Etched" iron, aqueous ethanol acs.org | 8-Aminocinnoline | Not specified |

| Reduction | Raney nickel, H₂ (45 psi) acs.org | 8-Aminocinnoline | Not specified |

| Reduction | Zn/CaCl₂, ethanol benchchem.com | 8-Aminocinnoline | Nitroso intermediate benchchem.com |

| Oxidation | H₂O₂/Acetic acid; Phthalic monoperacid; Persulfuric acid jst.go.jp | This compound 2-oxide, 7-Nitroindazole, 8-Nitro-4-cinnolinol | Not specified |

| Oxidation | Chromic acid, Acetic acid jst.go.jp | 8-Nitro-4-cinnolinol | Not specified |

Influence of Nitro Group on Aromatic Reactivity

The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly influences the reactivity of the aromatic system to which it is attached. numberanalytics.comresearchgate.net Its presence on the cinnoline ring at the 8-position dictates the molecule's susceptibility to both electrophilic and nucleophilic attacks.

Effect on Electrophilic Aromatic Substitution: The nitro group is strongly deactivating towards electrophilic aromatic substitution. nih.gov By withdrawing electron density from the aromatic rings through both inductive and resonance effects, it makes the cinnoline nucleus less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.comnih.gov This electron-withdrawing nature creates partial positive charges at the ortho and para positions relative to the nitro group, which repels incoming electrophiles. nih.gov Consequently, electrophilic attack, if it occurs, is directed toward the meta positions. nih.gov

Effect on Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing character of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). numberanalytics.comnih.gov By reducing the electron density on the ring, particularly at the ortho and para positions, it makes these carbons electrophilic and thus susceptible to attack by nucleophiles. nih.gov The reaction proceeds through the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. nih.govorganic-chemistry.org This activation is evident in the reactions of related compounds like 4-chloro-8-nitrocinnoline, where the chlorine atom can be displaced by nucleophiles. rsc.org The general principle of Vicarious Nucleophilic Substitution (VNS) highlights that nitroaromatics are prime substrates for the nucleophilic replacement of hydrogen, typically at positions ortho and/or para to the nitro group. organic-chemistry.org

The table below outlines the influence of the 8-nitro group on the aromatic reactivity of the cinnoline core.

| Type of Aromatic Reaction | Influence of 8-Nitro Group | Mechanistic Rationale | Favored Positions for Attack |

| Electrophilic Substitution | Strong Deactivation numberanalytics.comnih.gov | Reduces electron density of the aromatic ring, making it less nucleophilic. nih.gov | Meta to the nitro group nih.gov |

| Nucleophilic Substitution | Strong Activation numberanalytics.comnih.govorganic-chemistry.org | Reduces electron density at ortho/para carbons, making them electrophilic and stabilizing the intermediate Meisenheimer complex. nih.govorganic-chemistry.org | Ortho and Para to the nitro group nih.govorganic-chemistry.org |

Spectroscopic Characterization of 8 Nitrocinnoline and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and understanding the structural framework of a compound like 8-nitrocinnoline.

Infrared (IR) Spectroscopy for Nitro Group and Ring Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum is expected to be dominated by characteristic absorptions from the nitro (-NO₂) group and the vibrations of the cinnoline (B1195905) ring system.

The nitro group typically exhibits two strong and distinct stretching vibrations:

Asymmetric stretching (νₐₛ(NO₂)) : This is generally observed in the range of 1500-1600 cm⁻¹. The exact position is sensitive to the electronic environment.

Symmetric stretching (νₛ(NO₂)) : This appears in the 1300-1390 cm⁻¹ region.

The aromatic C-H stretching vibrations of the cinnoline ring are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region. researchgate.netpg.edu.pl The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, are expected in the 700-900 cm⁻¹ range.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| Asymmetric NO₂ Stretching | 1500 - 1600 | Strong |

| C=C and C=N Ring Stretching | 1400 - 1650 | Medium-Strong |

| Symmetric NO₂ Stretching | 1300 - 1390 | Strong |

| In-plane C-H Bending | 1000 - 1300 | Medium |

| Out-of-plane C-H Bending | 700 - 900 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide valuable information about the skeletal vibrations of the fused aromatic rings.

The symmetric stretching vibration of the nitro group, which is strong in the IR spectrum, is also expected to be a prominent band in the Raman spectrum. The ring breathing modes of the cinnoline system, which involve the symmetric expansion and contraction of the rings, typically give rise to strong and sharp bands in the Raman spectrum, providing a characteristic fingerprint of the molecule. spectroscopyonline.com The C-H stretching and bending vibrations will also be present, but often with lower intensity compared to the ring modes.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| C=C and C=N Ring Stretching | 1400 - 1650 | Strong |

| Symmetric NO₂ Stretching | 1300 - 1390 | Strong |

| Ring Breathing Modes | 1000 - 1200 | Strong |

| In-plane C-H Bending | 1000 - 1300 | Weak-Medium |

| Out-of-plane C-H Bending | 700 - 900 | Weak |

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to electronic transitions within the aromatic system and the nitro group. The cinnoline ring itself is a chromophore, and the presence of the nitro group, a strong electron-withdrawing group, will significantly influence the absorption maxima (λₘₐₓ). The solvent used for the measurement can also affect the position and intensity of the absorption bands. hanhongsci.com For instance, polar solvents might cause a shift in the absorption bands compared to non-polar solvents.

Analysis of Electronic Transitions (e.g., π-π* Transitions)

The electronic transitions in this compound can be categorized as π-π* and n-π* transitions. tsijournals.com

π-π Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π orbital. rsc.org Aromatic systems like cinnoline exhibit strong π-π* transitions. These are expected to appear as intense absorption bands at shorter wavelengths in the UV region. The extended conjugation in the bicyclic system of cinnoline, further influenced by the nitro group, will determine the precise energy of these transitions.

n-π Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen atoms of the cinnoline ring and the oxygen atoms of the nitro group, to an antibonding π orbital. masterorganicchemistry.com The n-π* transitions are typically of lower intensity compared to π-π* transitions and occur at longer wavelengths. The presence of the nitro group is known to introduce a characteristic n-π* transition.

Table 3: Expected UV-Vis Absorption Bands and Electronic Transitions for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π-π* (Cinnoline Ring) | 220 - 280 | High |

| π-π* (Nitro-aromatic) | 250 - 320 | Moderate to High |

| n-π* (Cinnoline Ring) | 300 - 350 | Low |

| n-π* (Nitro Group) | > 350 | Low |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H and ¹³C NMR spectra would provide precise information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ) are highly sensitive to the electron density around the nucleus, which is significantly influenced by the electronegative nitro group and the nitrogen atoms in the cinnoline ring. libretexts.org

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) would show a complex pattern of signals for the protons on the cinnoline ring. The electron-withdrawing nitro group at the 8-position is expected to deshield the proton at the 7-position, causing its signal to appear at a lower field. The coupling between adjacent protons (spin-spin splitting) would provide information on the connectivity of the protons in the ring system.

In the ¹³C NMR spectrum, the carbon atom attached to the nitro group (C-8) would be significantly deshielded and appear at a downfield chemical shift. The other carbon atoms of the cinnoline ring would resonate in the aromatic region (typically δ 110-160 ppm), with their specific chemical shifts determined by their position relative to the nitrogen atoms and the nitro group. bhu.ac.in

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-3 | ~ 9.0 - 9.2 | ~ 150 - 155 |

| C-4 | ~ 7.8 - 8.0 | ~ 125 - 130 |

| C-5 | ~ 7.6 - 7.8 | ~ 128 - 132 |

| C-6 | ~ 7.9 - 8.1 | ~ 120 - 125 |

| C-7 | ~ 8.2 - 8.4 | ~ 135 - 140 |

| C-8 | - | ~ 145 - 150 |

| C-4a | - | ~ 130 - 135 |

| C-8a | - | ~ 148 - 152 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR is a fundamental technique used to determine the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. researchgate.nethmdb.ca A typical ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). hmdb.ca For a compound like this compound, one would expect a complex spectrum in the aromatic region, with the precise chemical shifts and coupling constants being highly informative of the substituent effects of the nitro group on the cinnoline core. However, no experimental ¹H NMR data for this compound could be located in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Similarly, Carbon-13 NMR provides crucial information about the carbon skeleton of a molecule. rsc.orgnih.gov Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment. thieme-connect.delibretexts.org For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for each of the carbon atoms in the bicyclic ring system, with the carbon atom bearing the nitro group and those in its vicinity showing characteristic downfield shifts. Unfortunately, specific experimental ¹³C NMR data for this compound is not available in the public domain.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. msu.edu The fragmentation pattern of a molecule in a mass spectrometer can provide valuable information about its structure and stability. awi.de When a molecule like this compound is ionized, it would be expected to produce a molecular ion peak corresponding to its molecular weight, followed by a series of fragment ions resulting from the loss of specific groups, such as the nitro group (NO₂). The analysis of these fragments helps to confirm the molecular structure. Regrettably, no specific mass spectrometry fragmentation data for this compound has been reported in the available literature.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgazolifesciences.com A successful single-crystal XRD analysis of this compound would provide detailed information about its crystal system, space group, unit cell dimensions, and the exact bond lengths and angles within the molecule. This data is invaluable for understanding the solid-state packing and intermolecular interactions. At present, there are no published X-ray diffraction studies for this compound.

Computational Chemistry and Theoretical Studies of 8 Nitrocinnoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These computational methods provide insights into geometric parameters, energy levels, and charge distributions.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. researchgate.netnih.gov Ab initio methods are based on first principles, using only fundamental physical constants, while DFT calculates the electronic energy based on the molecule's electron density. ajchem-a.commdpi.com DFT, particularly with hybrid functionals like B3LYP, has become a standard approach due to its excellent balance of computational cost and accuracy for organic molecules. undip.ac.idnepjol.info

For 8-nitrocinnoline, these calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on related molecules, such as 4-substituted cinnolines and 2-methyl-8-nitroquinoline, commonly employ basis sets like 6-311G(d,p) or cc-pVTZ to achieve reliable results. undip.ac.idirjweb.com Once the optimized geometry is obtained, further calculations can be performed to derive various electronic properties. frontiersin.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. chemrxiv.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. reed.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. frontiersin.orgrsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Nitrobenzene (B124822) | -7.85 | -1.65 | 6.20 |

| 8-Nitroquinoline (B147351) | -7.40 | -2.10 | 5.30 |

| 5-Nitrocinnoline (B3350679) | -7.98 | -2.54 | 5.44 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. lasalle.mx It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.comfrontiersin.org MEP maps are colored to represent different potential values: red typically indicates regions of negative potential (high electron density), which are attractive to electrophiles, while blue indicates regions of positive potential (electron deficiency), which are susceptible to nucleophilic attack. irjweb.com Green and yellow represent areas of neutral or intermediate potential. frontiersin.org

For this compound, an MEP map would show a significant region of negative potential (red) around the oxygen atoms of the nitro group, highlighting their strong electronegativity and ability to act as hydrogen bond acceptors. The nitrogen atoms of the cinnoline (B1195905) ring would also exhibit negative potential. Conversely, the hydrogen atoms on the aromatic ring would show positive potential (blue), indicating them as potential sites for electrophilic interaction. arxiv.org This analysis is invaluable for predicting how the molecule might interact with biological targets like proteins or DNA. lasalle.mx

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how a molecule might behave in a biological environment, providing a dynamic picture of its interactions with macromolecules like proteins.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. frontiersin.org This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. mdpi.com

A docking study of this compound would involve selecting a relevant protein target. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For example, the nitro group's oxygen atoms could form hydrogen bonds with donor residues like arginine or lysine, while the aromatic cinnoline ring could engage in hydrophobic or stacking interactions with residues like phenylalanine or tryptophan.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -7.5 | LYS-72, GLU-91, LEU-135 | Hydrogen Bond, Hydrophobic |

| Hypothetical Protease B | -6.8 | PHE-41, TRP-106, ASP-153 | π-π Stacking, Hydrogen Bond |

Molecular Dynamics (MD) Simulations

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations apply the laws of classical mechanics to predict the movement of every atom in the system, providing a detailed view of the complex's stability and conformational changes in a simulated physiological environment. chemrxiv.org

An MD simulation of an this compound-protein complex would typically run for nanoseconds to microseconds. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of intermolecular hydrogen bonds. Such simulations can confirm whether the binding pose predicted by docking is stable or if the ligand shifts to a different conformation within the binding site, offering deeper insight into the binding mechanism.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model molecular structures and predict various spectroscopic parameters. researchgate.net For similar heterocyclic systems, such as quinoline (B57606) and other cinnoline derivatives, these theoretical approaches have been successfully used to calculate and analyze spectroscopic data. researchgate.netmdpi.com

Quantum chemical calculations, often performed using levels of theory like B3LYP with basis sets such as 6-311G++(d,p), can determine the optimized molecular geometry of this compound in its ground state. researchgate.netscielo.org.mx From this optimized structure, a variety of spectroscopic parameters can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning signals in experimentally obtained spectra and for confirming the molecular structure. mdpi.comscielo.org.mx For instance, in studies of related quinoline derivatives, calculated NMR spectra have shown strong agreement with experimental findings. mdpi.com

Infrared (IR) Spectroscopy: Computational models can generate theoretical IR spectra by calculating the vibrational frequencies of the molecule. These predicted frequencies correspond to specific bond stretches, bends, and other molecular vibrations (e.g., C=N, C-H, N-O stretching). mdpi.comscielo.org.mx This information helps in the interpretation of experimental IR spectra.

UV-Visible Spectroscopy: The electronic transitions of a molecule can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information on the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx

The table below summarizes the key spectroscopic parameters that can be predicted for this compound using computational methods based on studies of analogous compounds.

| Spectroscopic Method | Predicted Parameters | Computational Approach | Relevance |

| NMR | ¹H and ¹³C Chemical Shifts (δ) | DFT (e.g., GIAO method) | Structural verification and signal assignment. mdpi.comscielo.org.mx |

| IR | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculations | Identification of functional groups and vibrational modes. mdpi.comscielo.org.mx |

| UV-Vis | Absorption Wavelengths (λmax), Electronic Transitions | TD-DFT | Understanding electronic properties and color. scielo.org.mx |

This table is generated based on computational methodologies applied to similar heterocyclic compounds.

Computational Studies on Reactivity and Selectivity

Computational studies are crucial for understanding the reactivity and regioselectivity of this compound. The presence of the electron-withdrawing nitro group and the nitrogen atoms in the cinnoline core significantly influences its chemical behavior. Theoretical models, particularly those analyzing frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), can predict the most likely sites for nucleophilic and electrophilic attack.

Frontier Molecular Orbital (HOMO/LUMO) Analysis: The distribution and energy of the HOMO and LUMO are key indicators of reactivity. mdpi.com For related nitroaromatic compounds, the LUMO is often localized on the ring system, indicating susceptibility to nucleophilic attack. mdpi.com The energy gap between HOMO and LUMO provides insight into the chemical reactivity and kinetic stability of the molecule. scielo.org.mx

Reactivity in Oxidation and Reduction: Experimental studies have shown that the oxidation and reduction of this compound lead to various products, the formation of which can be rationalized and predicted through computational analysis.

Oxidation: The oxidation of this compound with various reagents like hydrogen peroxide or persulfuric acid yields multiple products. jst.go.jp Computational models can elucidate the reaction pathways and transition states, explaining the observed selectivity for the formation of compounds such as this compound 2-oxide, 7-nitroindazole (B13768), and 8-nitro-4-cinnolinol. jst.go.jp The calculations can help determine why oxidation occurs at specific nitrogen or carbon atoms.

Reduction: The reduction of the nitro group in this compound is a common transformation, typically leading to the formation of cinnolin-8-amine. benchchem.com This reaction is often carried out using systems like Zn/CaCl₂. benchchem.com Computational chemistry can model the electron transfer steps and intermediates, such as the corresponding nitroso derivative, to explain the reaction mechanism. benchchem.com

The following table summarizes key reaction products derived from this compound, which are subjects of interest for computational reactivity studies.

| Reaction Type | Reagents | Major Products | Reference |

| Oxidation | H₂O₂, Persulfuric acid | This compound 2-oxide, 7-nitroindazole, 8-nitro-4-cinnolinol | jst.go.jp |

| Reduction | Zn/CaCl₂, Ethanol (B145695) | Cinnolin-8-amine | benchchem.com |

This table is based on reported experimental findings.

By applying methods like energy decomposition analysis (EDA) and distortion-interaction analysis, computational chemists can dissect the energetic factors that control the reaction barriers and product selectivity, providing a detailed understanding of why certain products are favored over others. pitt.eduescholarship.org

Biological Activities and Pharmacological Relevance of 8 Nitrocinnoline Derivatives

Anticancer and Antitumor Activities

Cinnoline (B1195905) derivatives have been extensively investigated for their potential as anticancer agents. pnrjournal.comijariie.com The planar structure of the cinnoline ring allows it to function as an intercalating agent with DNA, a mechanism that can lead to cytotoxicity in rapidly proliferating cancer cells.

Evaluation of Cytotoxic and Antiproliferative Effects

While specific studies on the cytotoxic and antiproliferative effects of 8-nitrocinnoline derivatives are limited in the available literature, the broader class of nitro-substituted quinolines, which are structurally related to nitrocinnolines, has demonstrated significant anticancer potential. For instance, 8-hydroxy-5-nitroquinoline has been shown to be a potent cytotoxic agent against human cancer cell lines. mdpi.com The cytotoxic effects of various heterocyclic compounds are often evaluated using cell viability assays, such as the MTT assay, against a panel of cancer cell lines.

Research on other substituted cinnolines has provided insights into their antiproliferative activities. For example, newly synthesized bicinnoline derivatives have been evaluated for their cytotoxicity against MDA-231 breast cancer cells, with some compounds showing a cytotoxic action of 70%. zenodo.org Furthermore, indolo[3,2-c]cinnoline derivatives have been found to inhibit the proliferation of leukemia, lymphoma, and solid tumor-derived cell lines at micromolar concentrations. nih.gov These findings underscore the potential of the cinnoline scaffold in the development of novel anticancer agents.

Specific Activity of 4-Aziridino-6-nitrocinnoline as an Antitumor Agent

In the search for potent antitumor drugs, a series of 4-aziridinocinnolines with various substitutions at positions 5, 6, 7, and 8 were synthesized and evaluated. researchgate.netresearchgate.net Within this series, 4-aziridino-6-nitrocinnoline was identified as the most active compound. researchgate.netresearchgate.net The presence of the aziridine (B145994) ring, a three-membered heterocycle containing a nitrogen atom, is crucial for its antitumor activity. nih.govnih.gov Aziridine-containing compounds are known to act as alkylating agents, a class of chemotherapeutics that form covalent bonds with biological macromolecules. nih.govnih.gov

Interactions with Biological Macromolecules and DNA Damage Mechanisms

The primary mechanism of action for many anticancer drugs involves interaction with DNA, leading to damage that triggers apoptosis in cancer cells. The aziridine moiety of compounds like 4-aziridino-6-nitrocinnoline is highly reactive and predisposed to ring-opening reactions with nucleophiles, such as those found in DNA. nih.govnih.gov This reactivity enables the covalent modification of biological macromolecules. mdpi.com

Aziridinyl-containing compounds are known to induce DNA damage by forming adducts and cross-links. nih.govboisestate.edunih.gov The formation of DNA interstrand cross-links is a particularly cytotoxic lesion that can block DNA replication and transcription, ultimately leading to cell death. nih.govboisestate.edu The process often involves the reduction of the nitro group, which can enhance the alkylating ability of the aziridine ring. Several aziridinylbenzoquinones, which are structurally analogous to aziridinyl-nitrocinnolines, have been shown to cross-link DNA, with their reactivity being enhanced under reducing conditions. nih.gov This suggests that the antitumor activity of 4-aziridino-6-nitrocinnoline is likely mediated through its ability to alkylate and cross-link DNA, thereby inducing irreparable damage and promoting apoptosis in cancer cells.

Antimicrobial Activities

Cinnoline derivatives have also been explored for their potential as antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens. pnrjournal.commdpi.comrroij.com

Antibacterial Efficacy Against Bacterial Strains

The antibacterial potential of the cinnoline scaffold has been demonstrated through the synthesis and evaluation of various derivatives. For instance, indolo[3,2-c]cinnoline derivatives have shown antibacterial activity against Gram-positive bacteria, with some compounds being significantly more potent than the reference drug streptomycin. nih.gov Additionally, cinnoline-based chalcones and pyrazoline derivatives have been evaluated for their antibacterial activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. mdpi.com

While direct studies on this compound are scarce, research on related structures provides valuable insights. For example, a series of new thienopyridazine derivatives synthesized from a dibenzo[f,h]thieno[2,3-c]cinnoline precursor exhibited potential antibacterial activity against E. coli, S. aureus, B. subtilis, and K. pneumoniae. pnrjournal.com Furthermore, certain cinnoline imidazole (B134444) derivatives with chloro substitutions have demonstrated potent antibacterial activity. rroij.com

The following table summarizes the antibacterial activity of selected cinnoline and related derivatives against various bacterial strains.

| Compound Type | Bacterial Strain | Activity/MIC | Reference |

| Indolo[3,2-c]cinnolines | Gram-positive bacteria | Up to 200 times more potent than streptomycin | nih.gov |

| Cinnoline based chalcones | B. subtilis, E. coli, S. aureus, K. pneumoniae | Active | mdpi.com |

| Cinnoline based pyrazolines | B. subtilis, E. coli, S. aureus, K. pneumoniae | Active | mdpi.com |

| Thienopyridazine derivatives from cinnoline precursor | E. coli, S. aureus, B. subtilis, K. pneumoniae | Potential antibacterial activity | pnrjournal.com |

| Chloro-substituted Cinnoline Imidazole derivatives | - | Potent antibacterial activity | rroij.com |

MIC: Minimum Inhibitory Concentration

Antifungal Properties

In addition to their antibacterial effects, cinnoline derivatives have also been investigated for their antifungal properties. pnrjournal.commdpi.comnih.govrroij.com A series of indolo[3,2-c]cinnoline derivatives were found to possess good antifungal activity, particularly against Cryptococcus neoformans. nih.gov

Similarly, cinnoline-based chalcones and pyrazoline derivatives have been tested against a panel of fungal species including Aspergillus flavus, Fusarium oxysporum, Aspergillus niger, and Trichoderma viride. mdpi.com Furthermore, 6-hydroxycinnoline derivatives have exhibited potent antifungal activity against Candida and Aspergillus species, with the highest activity observed against C. neoformans. mdpi.com Thienopyridazine derivatives derived from a cinnoline precursor also demonstrated potential antifungal activity against Aspergillus fumigatus and Candida albicans. pnrjournal.com Chloro-substituted cinnoline imidazole derivatives have also shown notable antifungal activity. rroij.com

The table below presents the antifungal activity of various cinnoline derivatives against different fungal strains.

| Compound Type | Fungal Strain | Activity | Reference |

| Indolo[3,2-c]cinnolines | Cryptococcus neoformans | Good antifungal activity | nih.gov |

| Cinnoline based chalcones | A. flavus, F. oxysporum, A. niger, T. viride | Active | mdpi.com |

| Cinnoline based pyrazolines | A. flavus, F. oxysporum, A. niger, T. viride | Active | mdpi.com |

| 6-Hydroxycinnoline derivatives | Candida spp., Aspergillus spp., C. neoformans | Potent antifungal activity | mdpi.com |

| Thienopyridazine derivatives from cinnoline precursor | A. fumigatus, C. albicans | Potential antifungal activity | pnrjournal.com |

| Chloro-substituted Cinnoline Imidazole derivatives | - | Potent antifungal activity | rroij.com |

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents. nih.gov Several studies have investigated the potential of quinoline (B57606) derivatives, structurally related to cinnolines, as anti-TB drugs. austinpublishinggroup.com For instance, certain quinoline-ferrocene hybrids have shown potent activity against Mtb. austinpublishinggroup.com The quinoline ring itself is considered a promising scaffold for the development of new tuberculosis treatments. austinpublishinggroup.com

Research into N-oxide containing compounds, which share some electronic similarities with nitro-substituted aromatics, has yielded promising antitubercular agents. For example, a benzofuroxan (B160326) derivative, compound 8 in one study, demonstrated significant in vitro activity against both active and non-replicating Mtb, with MIC90 values of 1.10 and 6.62 μM, respectively. nih.gov This compound was also orally bioavailable and effective in a mouse model of tuberculosis. nih.gov

Furthermore, studies on dihydroquinazolinone derivatives have identified compounds with promising antitubercular activities against the H37Rv strain of Mtb, with MIC values ranging from 2 to 128 µg/mL. mdpi.com Specifically, compounds with di-substituted aryl moieties containing electron-withdrawing halogens showed the highest potency. mdpi.com While these are not direct this compound derivatives, the findings highlight the potential of heterocyclic compounds with electron-withdrawing groups in the development of new antitubercular drugs.

Antimalarial Activity

The fight against malaria, another devastating infectious disease, has also benefited from research into quinoline-based compounds. mdpi.com 8-Aminoquinoline (B160924) derivatives have been a cornerstone of antimalarial therapy for decades. nih.gov Primaquine (B1584692), an 8-aminoquinoline analog, is an FDA-approved drug for treating relapsing malaria. nih.gov However, its use is limited by potential side effects in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. nih.gov

Efforts to develop safer and more effective antimalarials have led to the synthesis of various 8-aminoquinoline derivatives. nih.gov Studies have shown that introducing different substituents on the quinoline ring can significantly impact antimalarial activity. who.int For example, a series of 5-aryl-8-aminoquinoline derivatives were found to be more potent than primaquine against Plasmodium falciparum growth. nih.gov Analogs with electron-donating groups tended to exhibit better activity. nih.gov

The quinoline nucleus is not always essential for activity, as some naphthalene (B1677914) analogues of primaquine have also shown antimalarial effects. who.int The development of quinoline-ferrocene hybrids has also yielded compounds with activity against M. tuberculosis and has been considered for antimalarial applications. austinpublishinggroup.com

Anti-inflammatory and Analgesic Properties

Research has explored the anti-inflammatory and pain-relieving potential of various chemical compounds. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclo-oxygenase (COX) enzymes, which are responsible for producing prostaglandins (B1171923) that mediate inflammation, fever, and pain. bpac.org.nz

Studies on plant extracts have identified compounds with significant anti-inflammatory and analgesic properties. For example, an aqueous extract of Murraya koenigii leaves demonstrated dose-dependent anti-inflammatory and analgesic activity in rat models. njppp.com Similarly, a polyphenol-rich extract from Withania adpressa showed strong anti-inflammatory and analgesic effects. nih.gov Leaf extracts and essential oil of Lavandula angustifolia have also been shown to possess analgesic and anti-inflammatory properties in animal models. nih.gov

While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, the general activity of related heterocyclic structures in this area suggests a potential avenue for future research.

Central Nervous System (CNS) Activities

Anxiolytic and Anticonvulsant Effects

Anxiety and epilepsy are common neurological disorders, and many treatments target the GABAergic system. nih.gov Benzodiazepines are a well-known class of drugs that modulate GABA-A receptors to produce anxiolytic and anticonvulsant effects. news-medical.net

Research into novel compounds has identified several with potential anxiolytic and anticonvulsant properties. For instance, vitexin, a flavonoid, has demonstrated dose-dependent anticonvulsant effects against seizures induced by GABAergic antagonists in mice, as well as anxiolytic properties in various behavioral tests. frontiersin.org An ibuprofen (B1674241) derivative has also shown anxiolytic and anticonvulsant effects in zebrafish, with its action reversed by the benzodiazepine (B76468) antagonist flumazenil, suggesting a similar mechanism of action. nih.gov

Furthermore, studies on 8-acetylene imidazobenzodiazepines have revealed that their anxiolytic effects are dependent on their efficacy and affinity at different GABA-A receptor subtypes. nih.gov New hybrid compounds incorporating a pyrrolidine-2,5-dione core have also shown anticonvulsant activity in various animal models of epilepsy. mdpi.com These findings highlight the potential for developing novel anxiolytic and anticonvulsant drugs by targeting the GABAergic system.

Antidepressant Activity

Depression is a widespread mental health condition, and current treatments often target monoamine neurotransmitter systems. nih.gov The monoamine hypothesis of depression suggests that a deficiency in neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) contributes to the development of the disorder. nih.gov

Several novel heterocyclic compounds have been investigated for their antidepressant potential. A new xanthone (B1684191) derivative with a piperazine (B1678402) moiety, HBK-5, has demonstrated antidepressant-like activity in mouse models, suggesting its potential as a new antidepressant. semanticscholar.org Similarly, certain benzothiazole (B30560) derivatives have been shown to reduce immobility time in behavioral tests in mice, indicative of antidepressant-like effects. mdpi.com

Pyrazoline derivatives have also been synthesized and evaluated for antidepressant activity, with some compounds showing significant effects in animal models. chula.ac.th The mechanism of action for some of these compounds may involve the inhibition of monoamine oxidase (MAO), an enzyme that breaks down monoamine neurotransmitters. chula.ac.th

Sedative and Narcotic Properties

Sedatives are central nervous system depressants that can induce relaxation, drowsiness, and in some cases, a narcotic-like state. ucdavis.edu This class of drugs includes barbiturates, benzodiazepines, and other hypnotic agents. news-medical.netclevelandclinic.org They are used to treat conditions such as anxiety, sleep disorders, and seizures. ucdavis.edu

The sedative effects of these drugs are a result of their ability to slow down brain activity. clevelandclinic.org Antihistamines, particularly first-generation ones, can also have sedative properties due to their action on cholinergic and histaminergic receptors in the CNS. nih.gov While effective for inducing sedation, these compounds can have undesirable side effects. news-medical.net

Opioids are another class of drugs that can produce sedation as a side effect of their analgesic action. nih.gov The interplay between sedatives and opioids is complex, and their combined use can lead to enhanced sedation. nih.gov The development of newer sedative agents, like the "Z-drugs" (e.g., zolpidem), has aimed to provide hypnotic effects with a better side-effect profile than older benzodiazepines. nih.gov

Other Pharmacological Activities

Beyond the primary applications of cinnoline derivatives, the core structure and its substituted analogues have been investigated for a range of other pharmacological effects. These explorations highlight the versatility of the cinnoline scaffold in medicinal chemistry.

Antihypertensive Activity

The potential for cinnoline derivatives to influence blood pressure has been a subject of scientific interest, situated within the broader search for novel antihypertensive agents. While specific research focusing exclusively on this compound's antihypertensive effects is not extensively detailed in available literature, the activity of related heterocyclic structures provides a basis for this line of inquiry.

Antihypertensive drugs typically function by reducing blood volume, decreasing systemic vascular resistance, or lowering cardiac output. cvpharmacology.com Key mechanisms include the blockade of adrenergic receptors, inhibition of enzymes like the Angiotensin-Converting Enzyme (ACE), and direct vasodilation. derangedphysiology.com, rsc.org, cvpharmacology.com For instance, quinazoline (B50416) derivatives such as prazosin (B1663645) and terazosin (B121538) are well-known α1-adrenergic receptor blockers, leading to vasodilation. derpharmachemica.com Similarly, quinoline-appended chalcone (B49325) derivatives have been investigated for their ACE inhibitory properties. rsc.org

The exploration of heterocyclic compounds for cardiovascular applications is a well-established field. Various molecular frameworks are known to possess antihypertensive properties, often acting through diverse mechanisms.

Table 1: Examples of Heterocyclic Scaffolds with Antihypertensive Activity

| Compound Class | Examples | Primary Mechanism of Action (where known) |

|---|---|---|

| Quinazoline Derivatives | Prazosin, Terazosin, Doxazosin | α1-adrenergic receptor blockade derpharmachemica.com |

| Thiadiazole Derivatives | Not specified | Diuretic, vasodilator, and β-blocker properties derpharmachemica.com |

| Azetidinone Derivatives | Not specified | Various cardiovascular activities derpharmachemica.com |

| Quinoline Derivatives | ADMQ (a chalcone derivative) | Angiotensin-Converting Enzyme (ACE) inhibition rsc.org |

This table presents examples of compound classes researched for antihypertensive activity to provide context for the potential investigation of cinnoline derivatives.

Antithrombotic Activity

Cinnoline derivatives have been identified as a class of compounds with potential antithrombotic activity. thieme-connect.de Antithrombotic agents are crucial for preventing and treating conditions caused by unwanted blood clot formation (thrombosis) in blood vessels. springernature.com

The evaluation of antithrombotic potential typically involves a combination of in vitro and in vivo studies. In vitro assays often measure a compound's ability to inhibit platelet aggregation induced by agents like ADP. mdpi.com In vivo models, such as those inducing arterial or venous thrombosis in animal subjects, are used to assess the compound's practical effect on clot formation within a biological system. researchgate.net, mdpi.com

While direct studies on this compound are limited, research on other heterocyclic compounds, such as 4-amino-substituted 5-oxoproline derivatives, demonstrates a clear methodology. In these studies, certain derivatives showed a pronounced antithrombotic effect in models of arterial and venous thrombosis without significantly affecting plasma hemostasis parameters like prothrombin time or thrombin time, suggesting a primary action on the platelet component of hemostasis. mdpi.com

Table 2: Antithrombotic and Antiplatelet Activity of Selected 5-Oxoproline Derivatives

| Compound | Type | Key Finding |

|---|---|---|

| Amides with morpholine (B109124) (6b, 13) | 5-Oxoproline Derivative | Pronouncedly inhibited ADP-induced platelet aggregation in vitro. mdpi.com |

| Peptides with (S)-phenylalanine (9a, 9b) | 5-Oxoproline Derivative | Showed significant antiplatelet activity, comparable to acetylsalicylic acid. mdpi.com |

| Amides with morpholine (6b, 13) | 5-Oxoproline Derivative | Demonstrated pronounced antithrombotic activity in in vivo models. mdpi.com |

| Peptides with (S)-phenylalanine (9a, 9b) | 5-Oxoproline Derivative | Demonstrated pronounced antithrombotic activity in in vivo models. mdpi.com |

This table illustrates findings from a study on related heterocyclic compounds, showcasing typical results from antithrombotic research. mdpi.com

Antisecretory Activity

Among the varied biological properties attributed to the cinnoline family, antisecretory activity has been noted. thieme-connect.de Antisecretory agents are compounds that reduce the secretion of substances from cells or glands, with common applications including the reduction of gastric acid. The inclusion of cinnolines in this category suggests that the scaffold may interact with biological targets that modulate secretory pathways. However, specific studies detailing the antisecretory mechanisms or the particular potential of this compound in this regard are not widely available.

Anthelmintic Activity

The search for new anthelmintic drugs is driven by the rise of resistance to existing treatments. derpharmachemica.com Heterocyclic compounds, particularly those containing a nitro group, have been a focus of this research. While data specifically on this compound is scarce, studies on other nitro-substituted heterocycles like nitro-benzimidazoles provide valuable insights. orientjchem.org

Anthelmintic activity is often evaluated in vitro using model organisms like the earthworm (Pheritima posthuma), which shares physiological similarities with intestinal roundworms. derpharmachemica.com Key parameters measured are the time taken to cause paralysis and the time to cause death of the worms, which are then compared against a standard drug such as albendazole. orientjchem.org In one study, a compound named 5-nitro-2-phenyl-1H-benzimidazole was found to be highly active, demonstrating the potential of the nitro-aromatic scaffold in this therapeutic area. orientjchem.org

Table 3: In Vitro Anthelmintic Activity of 5-Nitro-2-phenyl-1H-benzimidazole (DP-3)

| Compound | Concentration | Time to Paralysis (min) | Time to Death (min) |

|---|

| DP-3 | 100 mg/ml | 20 | 24 |

This table shows the results for a related nitro-heterocyclic compound against the earthworm Pheritima posthuma, illustrating the type of data collected in anthelmintic screening. orientjchem.org

Mutagenic and Carcinogenic Potential of Nitro-Cinnolines

The presence of a nitro group on an aromatic system, as in this compound, necessitates an evaluation of its potential mutagenicity and carcinogenicity. Nitro-aromatic hydrocarbons are a class of compounds known for their genotoxic potential. nih.gov, ualberta.ca

The standard initial screening for mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test. fda.gov, researchgate.net This test uses specific strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations caused by a chemical. nih.gov A key aspect of this testing is the inclusion of a metabolic activation system, typically a liver extract (S9 fraction), because some chemicals only become mutagenic after being metabolized by enzymes in the body. nih.gov, researchgate.net

For many nitro-aromatic compounds, a structure-activity relationship has been observed. The position of the nitro group on the aromatic ring can significantly influence its mutagenic activity. nih.gov, nih.gov For example, studies on nitrobenzenes have shown that adding a nitro group in the meta- or para-position can confer mutagenicity, while the parent nitrobenzene (B124822) or its ortho-derivatives may be non-mutagenic in the same test system. nih.gov While a positive Ames test is a critical indicator of mutagenic potential, it does not always correlate directly to the potency of a compound's carcinogenicity in animals. fda.gov Therefore, results from the Ames test are considered a first step in a broader safety assessment. fda.gov

Table 4: Mutagenicity of Selected Nitrobenzenes and Nitroanilines in the Ames Test (S. typhimurium)

| Compound | Mutagenic in Strain TA98 | Mutagenic in Strain TA100 | Metabolic Activation (S9) Required |

|---|---|---|---|

| Nitrobenzene | Negative | Negative | N/A |

| 1,2-Dinitrobenzene | Negative | Negative | N/A |

| 1,3-Dinitrobenzene | Positive | Positive | Not Required |

| 4-Nitroaniline | Positive | Negative | Required |

| 2-Nitroaniline | Negative | Negative | N/A |

This table provides examples of mutagenicity data for related nitro-aromatic compounds, illustrating the principles of structure-activity relationships and the role of metabolic activation. nih.gov

Structure Activity Relationship Sar of 8 Nitrocinnoline Derivatives

Impact of Substituents on Biological Activity